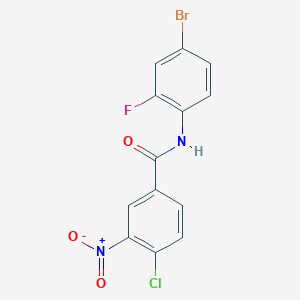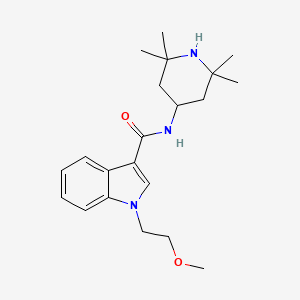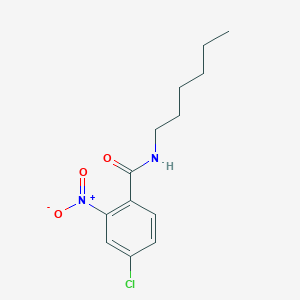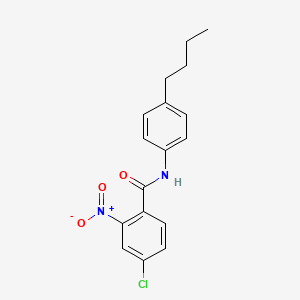
N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, chlorine, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Reaction Steps:
Nitration: 4-chloroaniline + HNO₃ → 4-chloro-3-nitroaniline
Coupling Reaction: 4-chloro-3-nitroaniline + 4-bromo-2-fluorobenzoyl chloride + base → this compound
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the amide group.
Common Reagents and Conditions
Reduction: H₂/Pd-C, Fe/HCl
Substitution: NaOH, KOH, or other nucleophiles
Oxidation: KMnO₄, H₂O₂
Major Products
Reduction: N-(4-amino-2-fluorophenyl)-4-chloro-3-nitrobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the amide group
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of halogens and nitro groups can influence its biological activity, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical structure may impart desirable properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
- N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide
- N-(4-bromo-2-fluorophenyl)-3-nitrobenzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This combination can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C13H7BrClFN2O3 |
|---|---|
Molecular Weight |
373.56 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide |
InChI |
InChI=1S/C13H7BrClFN2O3/c14-8-2-4-11(10(16)6-8)17-13(19)7-1-3-9(15)12(5-7)18(20)21/h1-6H,(H,17,19) |
InChI Key |
LNGQPMVGMDHCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023656.png)
![4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11023660.png)
![7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11023663.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11023669.png)
![methyl 5-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11023684.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11023691.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11023699.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11023703.png)


![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B11023717.png)
![4-methoxy-N-[2-({[4-oxo-6-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]benzamide](/img/structure/B11023724.png)
